molecular formula C17H19ClN4O4S B2599304 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 940999-49-5

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B2599304
CAS RN: 940999-49-5
M. Wt: 410.87
InChI Key: AFJVWAXEMBEXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been extensively studied for its ability to target various signaling pathways in cancer cells and immune cells, making it a promising candidate for the development of novel cancer therapies.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed various synthetic methods to produce novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Another study focused on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, aiming at improving yield and efficiency through a simple and efficient method (Bhat et al., 2018).

Biological Activities

  • Anti-inflammatory and Analgesic Properties: Compounds with specific structural features have been identified to possess high inhibitory activity on COX-2 selectivity, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • Antimicrobial and Antitubercular Activities: Novel pyrimidine-azitidinone analogues have shown promising antimicrobial and antitubercular activities against various bacterial and fungal strains, providing insights into the design of antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
  • Anticonvulsant Activity: A series of novel enaminones derived from cyclic beta-dicarbonyl precursors exhibited potent anticonvulsant activity with a remarkable lack of neurotoxicity, suggesting potential for further development into therapeutic agents (Edafiogho et al., 1992).

Methodological Advances

  • Synthetic Strategies: Innovative synthetic methods have been developed for constructing complex molecules, including those with morpholine moieties, demonstrating the versatility of these strategies in medicinal chemistry and drug design (Karimian et al., 2017).
  • Green Chemistry Approaches: Studies have highlighted the use of ultrasound-assisted synthesis as a green chemistry tool, showcasing its effectiveness in producing anti-tubercular scaffolds with promising in vitro activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

properties

IUPAC Name

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-11-9-12(2)20-17(19-11)21-16(23)13-3-4-14(18)15(10-13)27(24,25)22-5-7-26-8-6-22/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJVWAXEMBEXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide

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